molecular formula C10H13N3O2 B13170161 2-(Cyclopropylamino)-4-ethylpyrimidine-5-carboxylic acid

2-(Cyclopropylamino)-4-ethylpyrimidine-5-carboxylic acid

Cat. No.: B13170161
M. Wt: 207.23 g/mol
InChI Key: WLKHFTOPOLZQOC-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-4-ethylpyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropylamino group at the 2-position, an ethyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-4-ethylpyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Introduction of Substituents: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, while the ethyl group can be added through alkylation reactions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially forming alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Cyclopropylamino)-4-ethylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.

    Industry: The compound can be used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

    2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-(Cyclopropylamino)-4-ethylpyrimidine-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

    2-(Cyclopropylamino)-4-ethylpyridine-5-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness: 2-(Cyclopropylamino)-4-ethylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The combination of the cyclopropylamino group, ethyl group, and carboxylic acid group on the pyrimidine ring can result in unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(cyclopropylamino)-4-ethylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c1-2-8-7(9(14)15)5-11-10(13-8)12-6-3-4-6/h5-6H,2-4H2,1H3,(H,14,15)(H,11,12,13)

InChI Key

WLKHFTOPOLZQOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)NC2CC2

Origin of Product

United States

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